4-(2,4-Dinitrobenzyl)pyridine

Descripción general

Descripción

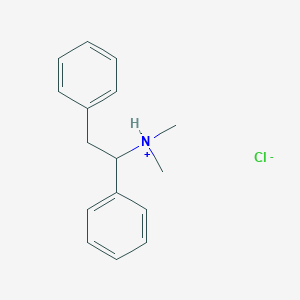

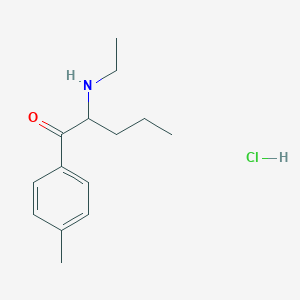

4-(2,4-Dinitrobenzyl)pyridine is an organic compound with the molecular formula C12H9N3O4 . It is used in organic synthesis and as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 4-(2,4-Dinitrobenzyl)pyridine involves an electrophilic aromatic substitution where nitration occurs to 2-benzylpyridine . This raises its pH level to 11 using dilute ammonia, yielding 2-(2’,4’-dinitrobenzyl)pyridine . The product is then recrystallized to produce the analytical sample .Chemical Reactions Analysis

The preparation of 4-(2,4-Dinitrobenzyl)pyridine involves several steps, including the addition of sulfuric acid and benzylpyridine in an ice bath, followed by the addition of fuming nitric acid . After these additions, the mixture is allowed to stand at room temperature for 30 minutes, then heated in an 80°C water bath for 20 minutes .Physical And Chemical Properties Analysis

4-(2,4-Dinitrobenzyl)pyridine is a white to yellow to green powder or crystal . Its melting point is between 90.0 to 94.0 °C .Aplicaciones Científicas De Investigación

Photochromic Material Development

4-(2,4-Dinitrobenzyl)pyridine: is used in the development of photochromic materials . These materials change color when exposed to light, and the compound’s ability to form stable, blue-colored compounds upon treatment with certain reagents makes it valuable in creating photochromic dyes and inks. This has potential applications in smart windows, sunglasses, and information storage systems.

Spectrophotometric Analysis

The compound’s color reactions are utilized in spectrophotometric analysis for detecting and quantifying other substances . By forming colored complexes with specific reagents, it can be used as a chromogenic agent in analytical chemistry, particularly in the detection of ions or molecules in a solution.

Intramolecular Proton Transfer Studies

Researchers use 4-(2,4-Dinitrobenzyl)pyridine to study intramolecular proton transfer mechanisms . The compound’s structure allows for the observation of proton transfer processes, which are fundamental to understanding chemical reactivity and catalysis in biological systems.

Organic Synthesis

This compound serves as a building block in organic synthesis . Its reactive sites make it a candidate for various chemical reactions, including electrophilic aromatic substitution, which is a key step in synthesizing complex organic molecules.

Chemical Education

Due to its interesting reactivity and color-changing properties, 4-(2,4-Dinitrobenzyl)pyridine is used in educational settings to demonstrate chemical principles . It provides a visual way to understand reactions and mechanisms, making it a useful tool in teaching organic chemistry.

Material Science Research

In material science, the compound’s photochromic and reactive properties are explored for creating new materials with specific optical characteristics . It can be incorporated into polymers or coatings to develop materials that respond to environmental stimuli.

Pharmaceutical Research

While not directly used in pharmaceuticals, 4-(2,4-Dinitrobenzyl)pyridine can be involved in the synthesis of drug intermediates . Its structural features can be leveraged to build pharmacologically active compounds.

Environmental Sensing

The compound’s sensitivity to light and its ability to undergo color change make it a candidate for developing sensors that can detect environmental changes . These sensors could potentially monitor UV radiation levels or detect pollutants in water.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that the compound undergoes a photochromic reaction, indicating that it interacts with light photons .

Mode of Action

4-(2,4-Dinitrobenzyl)pyridine exhibits photochromic behavior, which means it can reversibly change its color when exposed to light . The maximum intensity of this photochromic color change is controlled by a photon equilibrium . This equilibrium can be approached from both sides by means of irradiation .

Result of Action

The molecular and cellular effects of 4-(2,4-Dinitrobenzyl)pyridine’s action primarily involve its photochromic behavior . When irradiated with light, the compound undergoes a color change . This suggests that it could potentially be used in applications where light-induced changes are beneficial, such as in certain types of sensors or imaging technologies.

Action Environment

The action of 4-(2,4-Dinitrobenzyl)pyridine is influenced by environmental factors such as light and temperature . Its photochromic behavior is triggered by light, and the rate of color change can be controlled by adjusting the light intensity . Additionally, the compound’s reactions are temperature-dependent, suggesting that temperature variations can influence its stability and efficacy .

Propiedades

IUPAC Name |

4-[(2,4-dinitrophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNEUAACIBIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398202 | |

| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1603-85-6 | |

| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper regarding 4-(2,4-Dinitrobenzyl)pyridine?

A1: The research paper investigates the phenomenon of photoinduced intramolecular proton transfer in 4-(2,4-Dinitrobenzyl)pyridine, alongside its isomer 2-(2,4-dinitrobenzyl)pyridine. While the abstract provided doesn't delve into specific findings, it suggests the researchers were interested in understanding how light absorption triggers proton movement within the molecule. This type of study is crucial for understanding the photochemical properties of compounds, which can have implications in fields like materials science and photochemistry [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

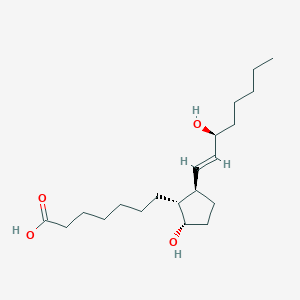

![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)

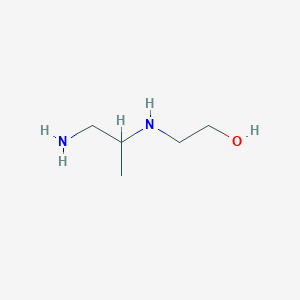

![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)

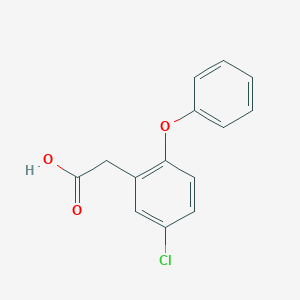

![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)